

Application Note: Precision Synthesis of 2-(3-Ethoxyphenyl)morpholine

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Compound of Interest

Compound Name: 2-(3-Ethoxyphenyl)morpholine

Cat. No.: B13610684

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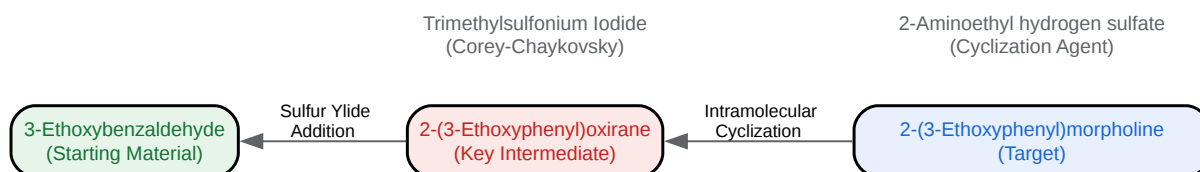
Executive Summary & Retrosynthetic Logic

The morpholine ring is a privileged pharmacophore in drug discovery, offering improved solubility and metabolic stability compared to phenyl rings or acyclic amines. The 2-aryl substitution pattern is particularly valuable but often challenging to synthesize with high regiocontrol using standard diethanolamine cyclizations.

This protocol utilizes a two-step "Epoxide-to-Morpholine" strategy, selected for its superior regioselectivity over traditional Henry reaction/reduction pathways.

- **Corey-Chaykovsky Epoxidation:** Direct conversion of the aldehyde to the styrene oxide derivative using a sulfur ylide.
- **Sulfato-Amine Cyclization:** Ring opening of the epoxide with 2-aminoethyl hydrogen sulfate followed by intramolecular displacement. This method locks the regiochemistry, ensuring the aryl group remains at the 2-position.

Retrosynthetic Pathway (DOT Visualization)



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Figure 1: Retrosynthetic disconnection showing the strategic use of the epoxide intermediate to define the morpholine core.

Experimental Protocol

Step 1: Epoxide Formation (Corey-Chaykovsky Reaction)

Objective: Convert 3-ethoxybenzaldehyde to 2-(3-ethoxyphenyl)oxirane. Mechanism: Nucleophilic attack of dimethylsulfonium methylide on the carbonyl, followed by intramolecular ring closure.

Reagents & Materials:

- 3-Ethoxybenzaldehyde (1.0 equiv)
- Trimethylsulfonium iodide (TMSI) (1.2 equiv)
- Sodium Hydride (NaH) (60% dispersion in oil, 1.5 equiv)[1]
- DMSO (Anhydrous, 5-7 mL per mmol aldehyde)
- THF (Optional co-solvent for workup)

Protocol:

- Ylide Generation: In a flame-dried flask under Nitrogen/Argon, dissolve Trimethylsulfonium iodide in anhydrous DMSO. Cool to 0°C.[1]
- Deprotonation: Add NaH portion-wise over 15 minutes. Evolution of gas will be observed. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete formation of the ylide (milky white/yellow suspension).
- Addition: Cool the mixture back to 0°C. Add 3-Ethoxybenzaldehyde dropwise (neat or dissolved in minimal DMSO).

- Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:1). The aldehyde spot () should disappear, replaced by the less polar epoxide ().
- Workup: Pour the reaction mixture into ice-cold water. Extract with Diethyl Ether (). Note: DMSO is soluble in water, but thorough washing is required.
- Purification: Wash combined organics with brine (), dry over , and concentrate.
 - Checkpoint: The crude epoxide is often pure enough (>90%) for the next step. If not, purify via flash chromatography (Silica, Hexane/EtOAc).

Critical Process Parameters (CPP):

Parameter	Specification	Rationale
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| Temperature | 0°C

RT | Low temp prevents ylide decomposition; RT ensures completion. | | Atmosphere | Inert (

/Ar) | Ylide is moisture sensitive; NaH reacts with air moisture. | | Solvent | DMSO | Essential for solubilizing the sulfonium salt and stabilizing the ylide. |

Step 2: Morpholine Ring Construction (Sulfato-Amine Method)

Objective: Cyclize the epoxide with 2-aminoethyl hydrogen sulfate to form the morpholine ring.

Mechanism: Regioselective amine attack at the terminal epoxide carbon, followed by base-mediated intramolecular displacement of the sulfate group.

Reagents & Materials:

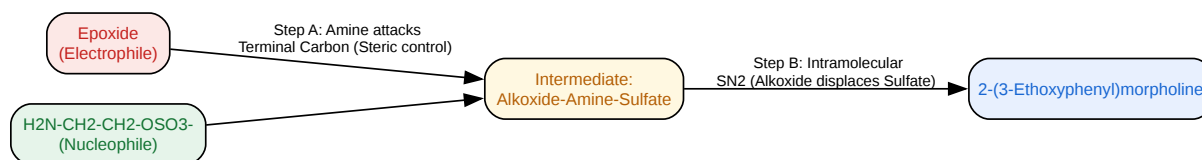
- 2-(3-Ethoxyphenyl)oxirane (from Step 1)
- 2-Aminoethyl hydrogen sulfate (1.2 equiv)
- Sodium Hydroxide (NaOH) (4.0 equiv, dissolved in water)
- Methanol (Solvent)[2]
- Toluene (Extraction)

Protocol:

- Dissolution: Dissolve the epoxide in Methanol (5 mL/mmol).
- Reagent Addition: Add 2-Aminoethyl hydrogen sulfate (solid) to the solution.
- Base Addition: Add the NaOH solution (25% w/w aq.) dropwise. The reaction is exothermic; maintain temp <40°C during addition.
- Cyclization: Heat the mixture to 60°C for 4-6 hours.
 - Mechanistic Insight: The initial basic conditions generate the free amine (), which attacks the epoxide. Continued heating promotes the alkoxide (generated from the epoxide opening) to displace the sulfate group, closing the ring.
- Workup (Acid-Base Extraction):
 - Evaporate Methanol. Dilute residue with Water and Toluene.
 - Phase 1 (Impurity Removal): Extract the mixture.[3] The product is an amine and will be in the organic phase? Correction: At high pH, the product is in the organic phase. However, to ensure high purity:
 - Extract the organic layer with 1M HCl (). The morpholine product moves to the aqueous phase (protonated). Neutral impurities (unreacted epoxide) remain in the organic phase. Discard organic phase.

- Phase 2 (Product Recovery): Basify the aqueous acidic layer to pH >12 using 4M NaOH. The solution will become cloudy.
- Extract with Dichloromethane (DCM) ().
- Isolation: Dry combined DCM layers over , filter, and concentrate to yield **2-(3-Ethoxyphenyl)morpholine** as a pale yellow oil. Convert to HCl salt for solid storage if necessary.

Mechanism & Regioselectivity Visualization



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Figure 2: The tandem ring-opening/ring-closing mechanism ensures the aryl group remains at position 2.

Analytical Data & Quality Control

Expected Data for **2-(3-Ethoxyphenyl)morpholine**:

Technique	Expected Signal / Characteristic
Physical State	Pale yellow viscous oil (Free base); White solid (HCl salt).
¹ H NMR (CDCl ₃)	7.2 (t, 1H, Ar-H), 6.8-6.9 (m, 3H, Ar-H), 4.5 (dd, 1H, H-2 benzylic), 4.0 (q, 2H, OEt), 3.8-3.0 (m, 4H, Morpholine H), 1.4 (t, 3H, OEt).
MS (ESI+)	[M+H] ⁺ calc. for C ₁₂ H ₁₇ NO ₂ : 208.13.
TLC	in 10% MeOH/DCM (Stains with Ninhydrin or Dragendorff).

Troubleshooting & Optimization

- Low Yield in Step 1: Ensure DMSO is dry. Water quenches the ylide immediately. If the aldehyde is not fully consumed, add more ylide (prepared separately) rather than adding reagents directly to the pot.
- Regioisomer Contamination: The sulfate method is highly specific. If "3-phenyl" isomers are suspected (rare), check the temperature of Step 2. Excessive heat (>100°C) can cause elimination side reactions.
- Purification Issues: If the Acid-Base extraction does not yield pure compound, amine-functionalized silica gel chromatography is recommended to avoid tailing.

References

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- Godefroi, E. F., et al. "Preparation of 2-Substituted Morpholines." *Journal of Medicinal Chemistry*, 1970, 13, 138.
- Bergmeier, S. C. "The Synthesis of Vicinal Amino Alcohols." *Tetrahedron*, 2000, 56(17), 2561-2576. (Review covering epoxide ring opening regioselectivity).

- Hitachi Chemical Co. "Process for producing 2-substituted morpholines." US Patent 4,297,489.

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Sources

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- [2. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents \[patents.google.com\]](#)
- [3. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-\(\(4-Morpholino-1,2,5-thiadiazol-3-yl\)oxy\)benzaldehyde \[mdpi.com\]](#)
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